
4-Phenylthiazole-2-carbonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylthiazole-2-carbonylchloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring and a carbonyl chloride functional group at the second position. It is used in various chemical syntheses due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carbonylchloride typically involves the reaction of 4-phenylthiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and corrosive gas. The general reaction scheme is as follows:
4-Phenylthiazole+Phosgene→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous safety measures, such as proper ventilation, use of protective equipment, and real-time monitoring of reaction parameters.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 4-phenylthiazole-2-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions, leading to various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Phenylthiazole-2-carboxylic acid: from reduction.
科学的研究の応用
4-Phenylthiazole-2-carbonylchloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Phenylthiazole-2-carbonylchloride depends on its application. In biological systems, it may act by modifying specific proteins or enzymes through covalent bonding with nucleophilic residues (e.g., lysine or cysteine). This modification can alter the activity of the target protein, leading to therapeutic effects such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
4-Phenylthiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
4-Phenylthiazole-2-thiol: Contains a thiol group at the second position.
4-Phenylthiazole-2-amine: Features an amine group at the second position.
Uniqueness: 4-Phenylthiazole-2-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.
特性
分子式 |
C10H6ClNOS |
|---|---|
分子量 |
223.68 g/mol |
IUPAC名 |
4-phenyl-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H |
InChIキー |
LTOGAISOCVXTQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


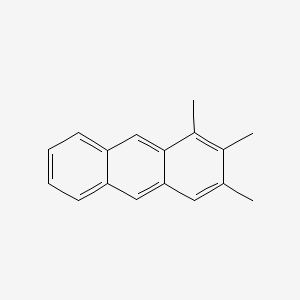



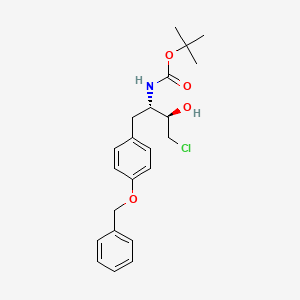
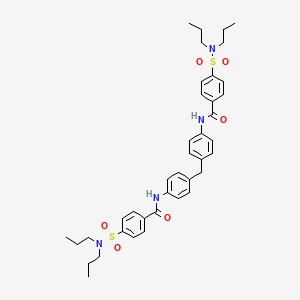

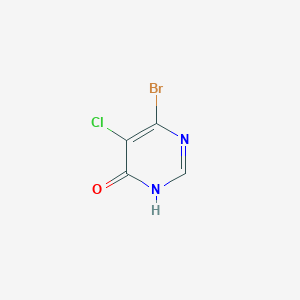

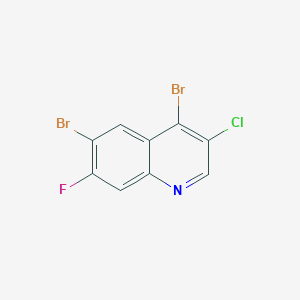
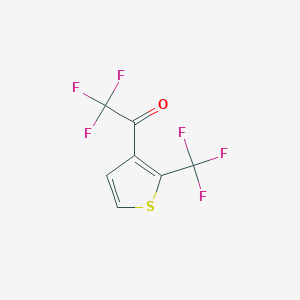
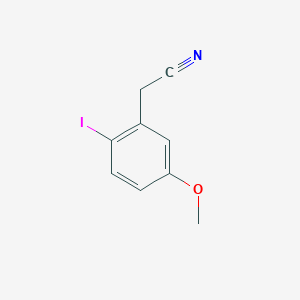
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
